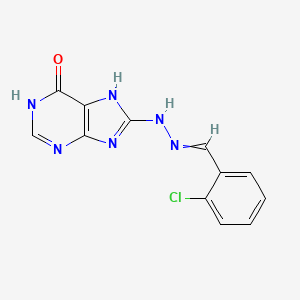
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone, also known as CBAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBAH is a hydrazone derivative of 2-chlorobenzaldehyde and 6-oxo-6,9-dihydro-1H-purin-8-yl, which are both important intermediates in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in various tissues, including the liver, kidney, and brain. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been shown to enhance the immune response and reduce bacterial growth in vitro.
Advantages and Limitations for Lab Experiments
The use of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone in laboratory experiments has several advantages. It is a relatively stable compound that can be easily synthesized in large quantities. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone is also highly soluble in common organic solvents, which makes it easy to handle and manipulate in the laboratory. However, one limitation of using 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone in laboratory experiments is its potential toxicity. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone. One area of interest is the development of novel 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone and its derivatives at the molecular level. Additionally, the use of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone as a chemotherapeutic agent for the treatment of cancer warrants further investigation. Finally, the potential use of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone as a therapeutic agent for the treatment of inflammatory and metabolic diseases should be explored.
Synthesis Methods
The synthesis of 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone involves the condensation reaction between 2-chlorobenzaldehyde and 6-oxo-6,9-dihydro-1H-purin-8-ylhydrazine. The reaction is typically carried out in the presence of a suitable catalyst under reflux conditions. The resulting product is then purified by recrystallization to obtain a high yield of pure 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone.
Scientific Research Applications
2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. 2-chlorobenzaldehyde (6-oxo-6,9-dihydro-1H-purin-8-yl)hydrazone has also been found to possess potent anticancer properties and has been investigated as a potential chemotherapeutic agent for the treatment of various types of cancer.
properties
IUPAC Name |
8-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6O/c13-8-4-2-1-3-7(8)5-16-19-12-17-9-10(18-12)14-6-15-11(9)20/h1-6H,(H3,14,15,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUACOIYCSNWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=C(N2)C(=O)NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,7-dihydropurin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5976767.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5976769.png)
![4-{[4-(4-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5976771.png)
![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-6-methoxyphenol](/img/structure/B5976773.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)

![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![1-(2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5976837.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-4-nitrobenzamide](/img/structure/B5976844.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)